N-(2-Ethylhexyl)cyclohexylamine
Description
Nomenclature and Structural Context within Amine Chemistry
N-(2-Ethylhexyl)cyclohexylamine, with the CAS number 5432-61-1, is systematically named N-(2-ethylhexyl)cyclohexanamine according to IUPAC nomenclature. nih.govechemi.comchemspider.com Its molecular formula is C14H29N, and it has a molecular weight of approximately 211.39 g/mol . nih.govchemicalbook.comepa.gov
Structurally, the compound is classified as a secondary amine. This classification is determined by the nitrogen atom being bonded to two organic substituents and one hydrogen atom. In this case, the nitrogen is attached to a cyclohexyl group and a 2-ethylhexyl group. The presence of the bulky cyclohexyl ring and the branched 2-ethylhexyl chain makes this compound a sterically hindered amine. tandfonline.comenamine.net This steric hindrance significantly influences its chemical reactivity and physical properties.
The synthesis of sterically hindered secondary amines like this compound can be achieved through various methods, including reductive amination of ketones. rsc.org For instance, the reaction of cyclohexanone (B45756) with 2-ethylhexylamine (B116587) or the reaction of 2-ethylhexanal (B89479) with cyclohexylamine (B46788), followed by a reduction step, would yield the target compound. The synthesis of related N-substituted cyclohexylamines has been achieved through methods like the hydrogenation of nitroarenes over bimetallic catalysts. rsc.org
Table 1: Structural and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 5432-61-1 nih.govechemi.comchemspider.com |
| Molecular Formula | C14H29N nih.govchemicalbook.comepa.gov |
| Molecular Weight | 211.39 g/mol nih.govchemicalbook.comepa.gov |
| IUPAC Name | N-(2-ethylhexyl)cyclohexanamine nih.govechemi.comchemspider.com |
| Classification | Secondary Amine |
| Key Structural Features | Cyclohexyl group, 2-ethylhexyl group, Steric hindrance |
Significance and Contemporary Research Landscape for this compound
The significance of this compound in contemporary research stems largely from its properties as a sterically hindered amine and a long-chain aliphatic amine. While research specifically focused on this exact molecule is not extensively published, the broader classes of compounds it belongs to are of considerable interest.
Sterically hindered amines are recognized for their utility as polymer stabilizers, particularly against photodegradation. tandfonline.com The bulky substituents on the amine nitrogen can interfere with radical chain reactions that lead to polymer degradation. Furthermore, these types of amines are investigated for their ability to selectively remove acidic gases like H2S from gas streams. google.com
The long-chain alkyl group in this compound suggests its potential application as a corrosion inhibitor. Long-chain alkyl amines are known to form protective films on metal surfaces, preventing corrosion. researchgate.netresearchgate.net Research on related compounds, such as cyclohexylamine and other long-chain amines, has demonstrated their effectiveness as corrosion inhibitors in various industrial applications, including in boiler water treatment. researchgate.netwikipedia.orgatamankimya.comatamanchemicals.comatamanchemicals.comchemicalbook.comicrc.ac.iricrc.ac.irgoogle.com The combination of the cyclohexyl ring and the long alkyl chain in this compound could offer unique adsorption properties on metal surfaces.
Overview of Key Research Disciplines and Methodologies
The study of this compound and related compounds involves a range of research disciplines and analytical methodologies.
Chemical Synthesis and Characterization: The synthesis of N-substituted cyclohexylamines is a key area of research, with methodologies focusing on creating these complex molecules efficiently. rsc.orgresearchgate.netrsc.org Characterization of these compounds involves standard analytical techniques such as:
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Used for separation and quantification. nih.gov
Mass Spectrometry (MS): For determination of molecular weight and structural elucidation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise connectivity and stereochemistry of the molecule. nih.gov
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule. nih.gov
Corrosion Science: In the field of corrosion inhibition, research methodologies include weight loss measurements, electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, and surface analysis techniques to study the protective film formed by the inhibitor. icrc.ac.iricrc.ac.ir
Computational Chemistry: Computational studies, including Density Functional Theory (DFT), are employed to investigate the electronic properties, molecular structure, and reactivity of substituted cyclohexylamines. mdpi.comdal.caresearchgate.netnih.gov These studies can provide insights into reaction mechanisms and predict the effectiveness of these compounds in various applications, such as their adsorption behavior on metal surfaces in corrosion inhibition. Computational studies on related amine N-oxides have also been conducted to understand their thermochemical properties. nih.gov
Polymer Science: Research on sterically hindered amines as polymer stabilizers involves studying their ability to quench reactive species and inhibit degradation processes through various spectroscopic and analytical techniques that monitor polymer properties over time. tandfonline.com
Structure
3D Structure
Properties
CAS No. |
5432-61-1 |
|---|---|
Molecular Formula |
C14H29N |
Molecular Weight |
211.39 g/mol |
IUPAC Name |
N-(2-ethylhexyl)cyclohexanamine |
InChI |
InChI=1S/C14H29N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h13-15H,3-12H2,1-2H3 |
InChI Key |
AYMDRBYANXGFGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Catalytic Transformations of N 2 Ethylhexyl Cyclohexylamine
Established and Emerging Synthesis Routes
The creation of N-(2-Ethylhexyl)cyclohexylamine predominantly relies on two strategic approaches: reductive amination and alternative amination strategies involving N-alkylation.
Reductive Amination Pathways
Reductive amination is a cornerstone in amine synthesis, offering a direct and atom-economical route to this compound. wikipedia.orgjocpr.com This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is subsequently reduced to the target amine. jocpr.com
A primary pathway involves the reaction of cyclohexanone (B45756) with 2-ethylhexylamine (B116587). In this process, the ketone (cyclohexanone) and the primary amine (2-ethylhexylamine) react to form an intermediate imine. This imine is then reduced in the presence of a reducing agent and a catalyst to yield the final product, this compound. chegg.com The reaction is typically performed under neutral or weakly acidic conditions to facilitate both the imine formation and the subsequent reduction. wikipedia.org
An alternative, though less direct, reductive amination approach could involve reacting 2-ethylhexanal (B89479) with cyclohexylamine (B46788). google.com Similar to the first pathway, this would proceed through an imine intermediate formed from the aldehyde and the primary amine, followed by reduction. The choice between these two pathways can be influenced by the availability and cost of the starting materials.
The general reaction scheme for reductive amination is as follows:
Step 1: Imine Formation (Reversible)
A carbonyl compound (cyclohexanone or 2-ethylhexanal) reacts with a primary amine (2-ethylhexylamine or cyclohexylamine) to form a hemiaminal, which then dehydrates to form an imine. wikipedia.org
Step 2: Reduction
The imine is reduced to the corresponding secondary amine using a suitable reducing agent. wikipedia.org
Common reducing agents for this process include hydrogen gas in the presence of a metal catalyst or hydride reagents like sodium borohydride (B1222165) and sodium cyanoborohydride. wikipedia.org
Alternative Amination Strategies for N-Alkylation of Cyclohexylamine
Beyond reductive amination, direct N-alkylation of cyclohexylamine presents another viable synthetic route. This method involves the reaction of cyclohexylamine with a suitable 2-ethylhexyl electrophile. A common approach is the use of 2-ethylhexyl bromide. chemicalbook.comchemicalbook.comsigmaaldrich.com In this nucleophilic substitution reaction, the lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electron-deficient carbon atom of 2-ethylhexyl bromide, leading to the formation of the C-N bond and displacement of the bromide ion.
This alkylation can sometimes be prone to overalkylation, leading to the formation of tertiary amines as byproducts. jocpr.com Careful control of reaction conditions, such as the stoichiometry of the reactants and the reaction temperature, is crucial to maximize the yield of the desired secondary amine.
Catalytic Systems in this compound Synthesis
Catalysis plays a pivotal role in the synthesis of this compound, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. jocpr.comspringernature.comjocpr.com Both heterogeneous and homogeneous catalysts are employed, each offering distinct advantages.
Heterogeneous Catalysis
Heterogeneous catalysts are widely used in industrial processes due to their ease of separation from the reaction mixture and potential for reuse. For the synthesis of this compound via reductive amination, supported metal catalysts are common.
Palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) are effective heterogeneous catalysts for the hydrogenation step of reductive amination. researchgate.net These catalysts facilitate the addition of hydrogen across the C=N double bond of the imine intermediate. wikipedia.org The choice of metal can influence the reaction's selectivity and efficiency. For instance, palladium is a versatile catalyst for reductive amination, while rhodium can also be employed. wikipedia.orgresearchgate.net Nickel-based catalysts, such as Raney nickel, also find application in reductive amination due to their good catalytic activity and relative abundance. wikipedia.orgspringernature.com
The support material, such as activated carbon, alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂), plays a crucial role by providing a high surface area for the active metal particles, thereby enhancing catalytic activity. researchgate.net
Homogeneous Catalysis Approaches
Homogeneous catalysts, which exist in the same phase as the reactants, can offer high activity and selectivity under mild reaction conditions. researchgate.netrsc.org In the context of this compound synthesis, homogeneous catalysts are particularly relevant for reductive amination and related C-N bond-forming reactions.
Transition metal complexes of iridium, ruthenium, and rhodium have been successfully employed in catalytic reductive amination reactions. jocpr.comjocpr.comacs.org These catalysts can activate the carbonyl compound, the amine, or both, facilitating the formation of the imine intermediate and its subsequent reduction. jocpr.com For instance, iridium complexes have shown high activity in reductive amination, even with sterically hindered substrates. kanto.co.jp Ruthenium complexes are also utilized, sometimes in combination with specific ligands to control selectivity. acs.orgchemicalbook.com
Homogeneous catalysts are also instrumental in alternative N-alkylation strategies. For example, ruthenium-catalyzed C-H alkylation has emerged as a powerful tool for forming C-C bonds and can be conceptually extended to C-N bond formation. nih.gov While direct application to this compound synthesis from readily available precursors via C-H activation is an area of ongoing research, the principles of homogeneous catalysis in C-N bond formation are well-established. acs.org
Advanced Catalyst Design and Optimization for Specific Synthetic Objectives
The development of advanced catalysts is driven by the need for more efficient, selective, and sustainable synthetic processes. For the synthesis of this compound, catalyst design focuses on several key aspects:
Selectivity: Minimizing the formation of byproducts, such as over-alkylated tertiary amines or alcohols from the reduction of the starting carbonyl compound, is a primary goal. jocpr.comkanto.co.jp This can be achieved by tuning the electronic and steric properties of the catalyst. For example, in iridium-catalyzed reductive amination, the choice of ligand, such as a picolinamide (B142947) derivative, can enhance selectivity towards the desired secondary amine. kanto.co.jp
Activity: High catalytic activity allows for lower catalyst loadings and shorter reaction times, making the process more economical and environmentally friendly. kanto.co.jp Research into novel metal-ligand combinations and nanoparticle catalysts aims to boost activity. springernature.com
Stability and Reusability: For heterogeneous catalysts, preventing metal leaching and deactivation is crucial for long-term use. For homogeneous catalysts, developing methods for their recovery and reuse is a key challenge being addressed through techniques like immobilization on solid supports.
Recent advancements include the use of base-metal nanocatalysts, such as those based on cobalt, which offer a more sustainable and cost-effective alternative to precious metal catalysts. springernature.com The design of catalysts with well-defined active sites, including single-atom catalysts, is another promising area that could lead to unprecedented levels of selectivity and activity in the synthesis of this compound and other valuable amines. springernature.com
Process Optimization and Scale-Up Considerations for the Synthesis of this compound
The industrial production of this compound, a secondary amine, is most commonly achieved through the catalytic reductive amination of cyclohexanone with 2-ethylhexylamine. This process involves the reaction of a ketone with a primary amine in the presence of hydrogen gas and a heterogeneous catalyst. The optimization of this synthesis on a larger scale requires careful consideration of several critical parameters to ensure high yield, purity, and cost-effectiveness.
Reaction Parameters (Temperature, Pressure, Solvent Effects)
The efficiency of the reductive amination process is highly dependent on the interplay of temperature, pressure, and the solvent system employed. These parameters are crucial in controlling the reaction kinetics, catalyst activity, and selectivity towards the desired this compound product.
Temperature: The reaction is typically conducted at elevated temperatures to enhance the reaction rate. Based on analogous industrial processes for the synthesis of N-substituted cyclohexylamines, a suitable temperature range is between 30°C and 170°C. For instance, the synthesis of N-ethylcyclohexylamine is carried out at temperatures ranging from 30°C to 150°C google.com. Similarly, the preparation of other tris(2-ethylhexyl)amine (B109123) involves temperatures between 100°C and 170°C google.com. The optimal temperature is a trade-off; while higher temperatures accelerate the reaction, they can also lead to undesired side reactions or catalyst deactivation.
Pressure: Hydrogen pressure is a critical factor in the catalytic hydrogenation step of the reductive amination. The pressure is generally maintained in the range of 0.5 to 10 MPa (5 to 100 bar). For the synthesis of N-ethylcyclohexylamine, hydrogen pressures of 0.5 to 5 MPa have been reported google.com. In the synthesis of other complex amines, pressures between 20 and 100 bar are utilized google.com. The applied pressure directly influences the concentration of hydrogen available for the reaction, thereby affecting the rate of reduction.
Solvent Effects: The choice of solvent can significantly impact the reaction. Solvents are chosen based on their ability to dissolve the reactants, their inertness under the reaction conditions, and their ease of removal from the final product. Common solvents used in similar industrial amination reactions include alcohols such as methanol (B129727), ethanol (B145695), or isopropanol, as well as ethers like tetrahydrofuran (B95107) (THF) google.com. The solvent can also influence the catalyst's activity and stability. In some cases, the reaction may result in the formation of two phases, an organic phase containing the product and an aqueous phase, which simplifies the initial stages of product work-up google.com.
Interactive Data Table: Typical Reaction Parameters for Reductive Amination
| Parameter | Range | Primary Function |
| Temperature | 30 - 170 °C | Influences reaction rate and selectivity. |
| Pressure | 0.5 - 10 MPa | Drives the hydrogenation step. |
| Solvent | Methanol, Ethanol, THF | Solubilizes reactants and facilitates the reaction. |
Stoichiometric Ratios and Yield Optimization
To maximize the yield of this compound, the stoichiometric ratio of the reactants, cyclohexanone and 2-ethylhexylamine, must be carefully controlled. In many industrial applications, a semi-batch process is favored. In this setup, one reactant, typically the amine (2-ethylhexylamine), is charged into the reactor with the catalyst, and the other reactant, the ketone (cyclohexanone), is added portion-wise or continuously google.com.
This approach helps to maintain a low concentration of the ketone throughout the reaction, which can minimize the formation of by-products from self-condensation of the ketone. To drive the reaction to completion and ensure a high conversion of the starting amine, a slight to moderate excess of the ketone may be used. For analogous reactions, molar excesses of the carbonyl compound ranging from 20% to 64% have been employed to achieve conversions of the amine of at least 95% google.com.
Yield optimization is an iterative process involving the fine-tuning of reaction time, temperature, pressure, and catalyst loading in conjunction with the stoichiometric ratio. The goal is to find the economic optimum that provides the highest possible yield of the desired product in the shortest reaction time with minimal catalyst usage.
Isolation and Purification Techniques for this compound
Following the completion of the reaction, a multi-step process is required to isolate and purify the this compound from the reaction mixture, which contains the product, unreacted starting materials, catalyst, and solvent.
Catalyst Removal: The heterogeneous catalyst, typically palladium or platinum on a carbon support (Pd/C or Pt/C), is insoluble in the reaction medium and is the first component to be removed. This is generally achieved through filtration of the reaction mixture google.com. On a larger scale, the catalyst may be allowed to settle, followed by decantation or pumping of the supernatant liquid google.com. The recovered catalyst can often be recycled for subsequent batches, which is an important consideration for process economics.
Solvent Removal: The solvent is typically removed from the filtrate by distillation. The choice of distillation conditions (temperature and pressure) depends on the boiling point of the solvent and the thermal stability of the product.
Product Purification: The crude this compound is then purified to meet the required specifications. The primary method for purifying liquid amines is fractional distillation under reduced pressure orgsyn.org. This allows for the separation of the product from any lower-boiling impurities (such as unreacted starting materials) and higher-boiling by-products.
Washing and Extraction: Prior to distillation, the crude product may undergo a series of washing steps. Washing with water can remove any water-soluble impurities. An extraction with a dilute acid solution can be used to convert the amine product into its salt, which can then be separated from non-basic impurities. Subsequent neutralization of the salt with a base will regenerate the pure amine orgsyn.org.
Interactive Data Table: Summary of Isolation and Purification Steps
| Step | Technique | Purpose |
| 1. Catalyst Removal | Filtration or Decantation | To separate the solid catalyst from the liquid reaction mixture. google.comgoogle.com |
| 2. Solvent Removal | Distillation | To remove the reaction solvent. |
| 3. Product Purification | Fractional Distillation (Reduced Pressure) | To separate the product from impurities based on boiling point. orgsyn.org |
| 4. (Optional) Washing | Liquid-Liquid Extraction | To remove water-soluble or acidic/basic impurities. orgsyn.org |
Reactivity Profiles and Mechanistic Investigations of N 2 Ethylhexyl Cyclohexylamine
Nucleophilic Reactivity and Reaction Selectivity
N-(2-Ethylhexyl)cyclohexylamine's nucleophilic character is central to its reactivity. The lone pair of electrons on the nitrogen atom readily participates in reactions with electrophilic centers. However, the bulky 2-ethylhexyl and cyclohexyl groups sterically hinder the nitrogen, influencing its approach to the electrophile and often dictating the selectivity of the reaction.
In reactions such as alkylation, the amine can react with alkyl halides to form tertiary amines and subsequently quaternary ammonium (B1175870) salts. libretexts.org However, due to the steric bulk, the formation of a mixture of products is a common outcome when primary and secondary amines are alkylated. libretexts.org The selectivity towards mono-alkylation can be influenced by the reaction conditions and the nature of the alkylating agent.
The nucleophilicity of secondary amines also allows them to act as catalysts in various organic reactions. For instance, they can catalyze the aza-Michael addition of other amines to α,β-unsaturated carbonyl compounds. researchgate.netsemanticscholar.org In these cases, the amine catalyst activates the carbonyl compound, facilitating the addition of the nucleophile. The steric environment around the nitrogen of this compound would be expected to play a significant role in the efficiency and selectivity of such catalytic processes.
Elucidation of Reaction Pathways and Mechanisms
Understanding the detailed pathways and mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.
Aza-Michael Additions and Related Conjugate Additions (e.g., with bis(2-ethylhexyl)amine (B85733) as a model)
The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic synthesis for forming carbon-nitrogen bonds. nih.govbeilstein-journals.org Secondary amines like bis(2-ethylhexyl)amine serve as excellent models for understanding the behavior of this compound in these reactions. nih.gov
The reaction is often catalyzed by Lewis acids or Brønsted acids and bases. semanticscholar.org In the base-catalyzed mechanism, the amine directly adds to the β-carbon of the unsaturated system. The use of chiral secondary amines as catalysts can induce enantioselectivity in the aza-Michael reaction, proceeding through an iminium ion intermediate. nih.gov However, the steric hindrance of the catalyst can also lead to catalyst decomposition through conjugate additions. nih.gov The reaction of secondary amines with itaconates, for example, is highly selective for the β-position. nih.gov
The general mechanism for the aza-Michael addition is depicted below:
Step 1: Activation of the Michael Acceptor: In catalyzed reactions, the catalyst activates the α,β-unsaturated compound.
Step 2: Nucleophilic Attack: The secondary amine attacks the electrophilic β-carbon of the activated Michael acceptor.
Step 3: Protonation: The resulting enolate intermediate is protonated to yield the final β-amino compound.
The reactivity of the amine in aza-Michael additions is influenced by its nucleophilicity and steric bulk. nih.gov While cyclic secondary amines are generally more nucleophilic than primary amines, bulky secondary amines may react more slowly. nih.gov
Electrochemical Oxidation Pathways of Amine Systems
The electrochemical oxidation of aliphatic amines, including secondary amines like this compound, has been a subject of significant investigation. acs.orgacs.orgmdpi.com The general mechanism for the electrochemical oxidation of simple aliphatic amines is largely independent of the number of alkyl substituents on the nitrogen atom. mdpi.com
The process typically involves the following steps: acs.org
Initial Oxidation: The amine undergoes a one-electron oxidation at the electrode surface to form a radical cation.
Deprotonation: The unstable radical cation rapidly deprotonates to form a neutral radical.
Further Reaction: This radical can then undergo further oxidation to an iminium cation or disproportionate.
The oxidation potential of aliphatic amines is dependent on their structure, with secondary and tertiary amines generally being easier to oxidize than primary amines. mdpi.com The intermediates formed during the electrochemical oxidation of aliphatic amines are often unstable due to the lack of charge delocalization. acs.org
Below is a table summarizing the oxidation potentials of some aliphatic amines, which provides context for the expected behavior of this compound.
| Amine Type | Example | Oxidation Potential (V vs. SCE) |
| Primary | n-Butylamine | 1.25 |
| Secondary | Di-n-butylamine | 1.05 |
| Tertiary | Tri-n-butylamine | 0.85 |
Note: This data is illustrative and actual values can vary with experimental conditions.
Formation and Transformation of Amine-Derived Intermediates
Various reactions involving amines proceed through the formation of key intermediates which then transform to yield the final products. A prominent example is the formation of enamines and iminium ions.
Secondary amines react with aldehydes and ketones to form enamines. researchgate.net This reaction is a crucial step in many organocatalytic transformations. The enamine, being nucleophilic at the α-carbon, can then react with electrophiles. The stereoselectivity of such reactions is often influenced by the conformation of the enamine intermediate. researchgate.netresearchgate.net
In the presence of an acid catalyst, secondary amines can also form iminium ions from aldehydes and ketones. libretexts.org These iminium ions are electrophilic and can be attacked by nucleophiles. This is the basis for the reductive amination of carbonyl compounds. libretexts.org
Another important transformation is the formation of amides. Amides can be synthesized from amines through reaction with acyl chlorides or via rearrangement of nitrile imines. libretexts.orgnih.gov These amides can then be reduced to form the corresponding amines. libretexts.org
Mechanistic Studies of Catalyzed Reactions Involving this compound
Catalysis is pivotal in many reactions involving secondary amines, enhancing reaction rates and controlling selectivity. Mechanistic studies of these catalyzed reactions provide deep insights into the role of the catalyst.
In amine-catalyzed aldol (B89426) reactions, for example, the amine reacts with a carbonyl compound to form an enamine intermediate. nih.gov This enamine then attacks another carbonyl molecule. Theoretical studies have shown that the transition states and relative rates of these reactions are highly dependent on the structure of the amine catalyst and the reaction conditions. nih.gov
Synergistic catalysis, where two different catalysts work in concert, has also been employed in reactions involving secondary amines. mdpi.com For instance, a secondary amine catalyst can activate an enal to form an iminium ion, while a metal Lewis acid activates another reaction partner. mdpi.com This dual activation strategy can lead to highly efficient and selective transformations.
The table below summarizes different catalytic systems used in reactions involving secondary amines.
| Reaction Type | Catalyst System | Role of Secondary Amine |
| Aza-Michael Addition | Chiral Secondary Amine | Forms chiral iminium intermediate |
| Aldol Reaction | Secondary Amine | Forms enamine intermediate |
| Synergistic Catalysis | Secondary Amine / Metal Lewis Acid | Forms iminium ion / Activates electrophile |
Kinetic Analysis and Rate Determining Steps
Kinetic analysis is a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. For reactions involving this compound, the kinetics can be complex due to the steric and electronic properties of the molecule.
In the formation of N-nitroso-N-methyl-N-cyclohexylamine from bromhexine (B1221334) and nitrite (B80452), a reaction with some structural similarities, the reaction kinetics were found to be dependent on the square of the nitrite concentration and had a narrow pH optimum. nih.gov This suggests a complex mechanism where the formation of the nitrosating agent is a key step.
In enzyme-catalyzed reactions, such as the esterification of 2-ethylhexanoic acid, kinetic studies have revealed Ping-Pong Bi-Bi mechanisms, where one substrate binds and a product is released before the second substrate binds. researchgate.net Such detailed kinetic models can be used to predict reaction rates under various conditions. researchgate.net
Determination of Reaction Orders and Rate Constants
A common method for determining reaction orders is the method of initial rates. This involves running a series of experiments where the initial concentration of one reactant is varied while the concentrations of all other reactants are held constant. The initial rate of the reaction is measured for each experiment. By comparing the changes in the initial rate with the changes in the initial concentration of the reactant of interest, the order of the reaction with respect to that reactant can be determined.
For a hypothetical reaction involving this compound (A) and another reactant (B) to form products (P):
aA + bB → pP
The rate law would be expressed as:
Rate = k[A]x[B]y
where:
k is the rate constant
[A] and [B] are the molar concentrations of the reactants
x and y are the reaction orders with respect to A and B, respectively.
Interactive Data Table: Hypothetical Initial Rate Data for a Reaction of this compound (A)
| Experiment | Initial [A] (mol/L) | Initial [B] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |
Note: This data is hypothetical and for illustrative purposes only, as no experimental data for this compound was found.
Apparent Activation Energy Calculations
The apparent activation energy (Ea) is the minimum energy required for a chemical reaction to occur. It represents the energy barrier that must be overcome for reactants to be converted into products. The activation energy can be determined experimentally by studying the effect of temperature on the reaction rate constant, k.
The relationship between the rate constant, temperature, and activation energy is described by the Arrhenius equation:
k = A * e(-Ea/RT)
where:
k is the rate constant
A is the pre-exponential factor, which is related to the frequency of collisions between reactant molecules
Ea is the apparent activation energy
R is the ideal gas constant (8.314 J/mol·K)
T is the absolute temperature in Kelvin
To determine the activation energy, the rate constant is measured at several different temperatures. A plot of ln(k) versus 1/T will yield a straight line with a slope equal to -Ea/R. From this slope, the activation energy can be calculated.
Influence of Solvent Polarity and Substituent Effects on Reaction Kinetics
The solvent in which a reaction is carried out can have a significant impact on the reaction rate. Solvent polarity is a particularly important factor. Polar solvents can stabilize charged intermediates or transition states, thereby lowering the activation energy and increasing the reaction rate. Conversely, nonpolar solvents may be preferred for reactions involving nonpolar species. For a molecule like this compound, which has both nonpolar (2-ethylhexyl and cyclohexyl groups) and polar (amine) components, the choice of solvent would be critical in any synthetic application or reactivity study.
Substituent effects also play a crucial role in the reactivity of a molecule. The electronic and steric properties of substituent groups can influence the rate and mechanism of a reaction. For this compound, the 2-ethylhexyl and cyclohexyl groups are electron-donating alkyl groups. These groups increase the electron density on the nitrogen atom, which generally increases its nucleophilicity and basicity compared to a simple amine. However, the bulky nature of these groups can also introduce steric hindrance, which may slow down reactions where the nitrogen atom needs to approach a sterically crowded reaction center. A detailed study of substituent effects would involve comparing the reactivity of this compound with other N-substituted cyclohexylamines bearing different alkyl or aryl groups.
Computational Chemistry and Advanced Theoretical Studies of N 2 Ethylhexyl Cyclohexylamine
Molecular Structure and Conformational Analysis
No published studies utilizing quantum chemical calculations such as Density Functional Theory (DFT) or ab initio methods to specifically investigate the electronic structure and properties of N-(2-Ethylhexyl)cyclohexylamine were found.
There is no available research detailing the geometry optimization or the exploration of the potential energy landscape for this compound.
Computational Prediction and Validation of Reaction Mechanisms
A search for applications of Transition State Theory (TST) to determine the kinetic parameters of reactions involving this compound yielded no results.
No literature is available on the construction and analysis of potential energy surfaces for chemical reactions involving this compound.
There are no publicly accessible theoretical characterizations of reactive intermediates that may be formed during reactions with this compound.
Predictive Spectroscopic Simulations and Vibrational Analysis
Computational chemistry offers a powerful lens for predicting and interpreting the spectroscopic properties of molecules like this compound. Through advanced theoretical studies, it is possible to simulate vibrational spectra (Infrared and Raman) and analyze the underlying molecular motions. These predictive studies are invaluable for understanding the molecule's structure-spectra correlation, even in the absence of extensive experimental data.
Density Functional Theory (DFT) has become a standard and effective method for the quantum chemical analysis of molecular structures and their vibrational frequencies. researchgate.netnih.gov For a molecule with the complexity of this compound, a common approach involves geometry optimization followed by frequency calculations using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). nih.govnih.gov This level of theory has demonstrated reliability in predicting the vibrational spectra for related amine compounds. nih.govnih.gov
The vibrational modes of this compound can be understood by considering the contributions from its distinct structural components: the cyclohexyl ring, the ethylhexyl chain, and the secondary amine group. The theoretical calculations provide not only the frequencies of the vibrational modes but also their intensities in both IR and Raman spectra. Furthermore, a Potential Energy Distribution (PED) analysis can be performed to assign the calculated frequencies to specific types of molecular vibrations, such as stretching, bending, and torsion of different bonds and functional groups. nih.govnih.gov
A theoretical investigation would typically begin with the optimization of the molecular geometry of this compound to find its most stable conformation. Following this, the vibrational frequencies are calculated. The resulting theoretical spectra serve as a benchmark for the assignment of bands in experimentally recorded FT-IR and FT-Raman spectra.
The key vibrational modes for this compound would include:
N-H Stretching: The stretching vibration of the secondary amine (N-H) group is expected to appear in the range of 3300-3500 cm⁻¹. nih.gov
C-H Stretching: The aliphatic C-H stretching vibrations from the cyclohexyl and ethylhexyl groups are anticipated in the 2850-3000 cm⁻¹ region.
C-N Stretching: The stretching vibrations of the C-N bonds are typically found in the fingerprint region, usually between 1000 cm⁻¹ and 1300 cm⁻¹.
CH₂ Bending: The scissoring and rocking motions of the methylene (B1212753) (CH₂) groups in both the cyclohexyl and ethylhexyl moieties will produce characteristic bands in the 1400-1470 cm⁻¹ range. nih.gov
Cyclohexane (B81311) Ring Vibrations: The cyclohexane ring has characteristic vibrational modes, including ring stretching and deformation, which appear at various frequencies in the fingerprint region. nih.gov
Below are interactive tables presenting predicted vibrational frequencies and their assignments for this compound, based on computational studies of analogous molecules. nih.govnih.gov
Table 1: Predicted Major Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| ~3450 | N-H Stretching | Secondary Amine |
| ~2925 | Asymmetric CH₂ Stretching | Ethylhexyl & Cyclohexyl |
| ~2855 | Symmetric CH₂ Stretching | Ethylhexyl & Cyclohexyl |
| ~1460 | CH₂ Scissoring | Ethylhexyl & Cyclohexyl |
| ~1260 | C-N Stretching | Amine |
| ~1100 | C-C Stretching | Cyclohexyl Ring |
| ~890 | Cyclohexane Ring Breathing | Cyclohexyl |
Table 2: Detailed Predicted Vibrational Analysis for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
| Secondary Amine | N-H Stretch | ~3450 | Medium | Weak |
| N-H Bend | ~1550 | Medium | Weak | |
| Ethylhexyl Chain | Asymmetric CH₃ Stretch | ~2960 | Strong | Strong |
| Symmetric CH₃ Stretch | ~2870 | Medium | Strong | |
| CH₂ Scissoring | ~1465 | Medium | Medium | |
| Cyclohexyl Ring | CH₂ Stretch | ~2925 | Strong | Strong |
| Ring Breathing | ~890 | Weak | Strong | |
| C-C Stretch | ~1100 | Medium | Medium | |
| C-N Bond | C-N Stretch | ~1260 | Medium-Strong | Medium |
These predictive simulations provide a detailed and scientifically grounded framework for understanding the vibrational characteristics of this compound. The close agreement typically observed between scaled theoretical frequencies and experimental results for similar molecules underscores the reliability of such computational approaches in modern chemical analysis. nih.govnih.gov
Analytical Methodologies for Characterization and Environmental Detection of N 2 Ethylhexyl Cyclohexylamine
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for separating N-(2-Ethylhexyl)cyclohexylamine from complex mixtures, a necessary step for its accurate quantification. The choice between gas and liquid chromatography depends on the sample matrix and the specific analytical goals.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and passed through a long, thin column. The separation is based on the differential partitioning of the compound between a stationary phase lining the column and a mobile gas phase.
While specific GC-MS studies on this compound are not extensively detailed in publicly available literature, the principles of GC-MS analysis for similar amines are well-established. For instance, methods have been developed for cyclohexylamine (B46788), a related compound, which involve collection from air samples, desorption, and subsequent analysis by GC with a flame ionization detector (GC-FID) or a mass spectrometer. osha.gov Such methods demonstrate high accuracy and precision, with recovery rates often exceeding 90%. nih.gov For complex environmental samples, GC-MS provides excellent separation efficiency and, through the mass spectrometer, definitive identification based on the compound's unique mass spectrum. usgs.gov The use of hydrogen as a carrier gas in GC-MS has been explored as an alternative to helium, showing comparable performance in terms of spectral patterns and quantitative accuracy for other organic compounds. shimadzu.com
A predicted GC-MS spectrum for cyclohexylamine is available, which can serve as a reference for identifying related compounds like this compound, although experimental verification is essential. hmdb.ca
Table 1: GC-MS Parameters for Amine Analysis (Illustrative)
| Parameter | Typical Value/Condition |
| Column Type | Capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Temperature gradient (e.g., 50°C to 300°C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS or LC-MS) is another cornerstone technique, particularly suitable for less volatile or thermally sensitive compounds. researchgate.net In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the compound's affinity for the two phases.
For amine analysis, reverse-phase HPLC is commonly used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The addition of modifiers like formic acid to the mobile phase can improve peak shape and ionization efficiency for MS detection. sielc.comsciex.com HPLC-MS methods offer high sensitivity and selectivity, enabling the detection of analytes at nanogram-per-milliliter (ng/mL) levels. nih.govnih.gov The technique is widely applied in biomonitoring studies to measure environmental chemicals in biological fluids like urine. nih.gov
Table 2: HPLC-MS Parameters for Amine Analysis (Illustrative)
| Parameter | Typical Value/Condition |
| Column Type | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) researchgate.net |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid sciex.com |
| Flow Rate | 0.5 mL/min sciex.com |
| Column Temperature | 40 °C sciex.com |
| Ionization Source | Electrospray Ionization (ESI), positive mode nih.gov |
| Mass Analyzer | Tandem Quadrupole (MS/MS) or High-Resolution Mass Spectrometry (HRMS) nih.govthermofisher.com |
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for providing detailed mechanistic insights.
A ¹³C NMR study of cyclohexylamine and its N-substituted derivatives has been conducted to assign chemical shifts and understand the influence of substituents. rsc.org Similarly, ¹H NMR spectra for cyclohexylamine and 2-ethylhexylamine (B116587) are available, providing reference chemical shifts for the protons in different parts of these molecules. chemicalbook.comchemicalbook.com This information is critical for confirming the identity of this compound by comparing the experimental spectrum with predicted values based on these related structures.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands corresponding to the vibrations of specific chemical bonds. For this compound, key expected absorptions would include N-H stretching and bending vibrations for the secondary amine, and C-H stretching and bending vibrations for the cyclohexyl and ethylhexyl alkyl groups.
Reference IR spectra are available for related compounds such as cyclohexylamine, 2-ethylhexylamine, and bis(2-ethylhexyl) maleate, which can aid in the interpretation of the spectrum of this compound. nist.govnist.govchemicalbook.com The Coblentz Society has curated evaluated infrared reference spectra for many compounds, which serve as a reliable resource. nist.gov
Advanced mass spectrometry techniques, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provide unambiguous identification of compounds. nih.govchemicalbook.comchemicalbook.com
High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of the elemental formula of a compound. thermofisher.com This is a significant advantage over standard MS for identifying unknown compounds in complex environmental samples. nih.gov
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nih.gov This fragmentation pattern is unique to the compound's structure and serves as a highly specific fingerprint for identification, even in the presence of co-eluting interferences. sciex.comnih.gov LC-MS/MS methods are frequently used for the sensitive and selective quantification of trace-level contaminants. sciex.comnih.gov
The combination of chromatographic separation with HRMS and MS/MS provides the highest level of confidence in the identification and quantification of this compound in environmental and biological samples. researchgate.net
Sample Preparation and Extraction Methodologies for Complex Matrices
The accurate quantification of this compound in complex matrices, such as environmental water and industrial effluents, necessitates robust sample preparation and extraction procedures. These steps are critical for isolating the analyte from interfering substances, concentrating it to detectable levels, and ensuring compatibility with analytical instrumentation. The choice of methodology is largely dictated by the physicochemical properties of this compound, namely its basic nature due to the cyclohexylamine group and its significant lipophilicity conferred by the 2-ethylhexyl substituent. The primary techniques employed for this purpose are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a conventional and widely used technique for the separation of amines from aqueous matrices. The fundamental principle of LLE for basic compounds like this compound involves adjusting the pH of the aqueous sample to deprotonate the amine, followed by extraction into a water-immiscible organic solvent.
Detailed Research Findings:
Given the high lipophilicity of the 2-ethylhexyl group, this compound is expected to have low water solubility, making it an ideal candidate for LLE. The general procedure involves basifying the aqueous sample to a pH above the pKa of the cyclohexylamine moiety (typically > 11) to ensure it is in its neutral, free-base form. This significantly increases its partition coefficient in favor of a nonpolar organic solvent.
EPA Method 645, developed for the determination of certain amine pesticides in municipal and industrial wastewater, provides a relevant procedural framework. epa.gov This method utilizes methylene (B1212753) chloride for extraction. epa.gov For this compound, solvents such as methylene chloride, diethyl ether, or hexane (B92381) would be suitable. The extraction is typically performed by shaking the sample and solvent in a separatory funnel, allowing the layers to separate, and then collecting the organic phase. wikipedia.org This process is often repeated multiple times to ensure quantitative recovery. The combined organic extracts are then dried, for instance with anhydrous sodium sulfate, and concentrated before analysis.
Dispersive liquid-liquid microextraction (DLLME) represents a miniaturized version of LLE that offers high enrichment factors with minimal solvent consumption. wikipedia.org In this technique, a small volume of an appropriate extraction solvent and a disperser solvent are injected into the aqueous sample, forming a cloudy solution of fine droplets that facilitate rapid mass transfer of the analyte into the organic phase. wikipedia.org
The table below summarizes typical LLE parameters that can be adapted for the extraction of this compound from complex aqueous matrices based on methodologies for similar long-chain and cyclic amines.
| Parameter | Recommended Condition | Rationale/Remarks |
| Sample pH | > 11 | To ensure the deprotonation of the amine group, increasing its lipophilicity and partitioning into the organic solvent. wikipedia.org |
| Extraction Solvent | Methylene Chloride, Diethyl Ether, Hexane | Selection based on the nonpolar nature of the analyte. Methylene chloride is effective for a broad range of amines. epa.gov |
| Solvent to Sample Ratio | 1:10 to 1:5 (v/v) | Optimized to ensure efficient extraction while minimizing solvent usage. Multiple extractions are recommended. |
| Extraction Time | 2-5 minutes of vigorous shaking per extraction | To achieve equilibrium distribution of the analyte between the two phases. epa.gov |
| Post-extraction | Drying with Na2SO4, evaporation, and reconstitution | To remove residual water and concentrate the analyte in a solvent compatible with the analytical instrument. |
Solid-Phase Extraction (SPE)
Solid-phase extraction is a more modern and often more efficient alternative to LLE, offering advantages such as lower solvent consumption, higher sample throughput, and cleaner extracts. The selection of the SPE sorbent is crucial and is based on the interaction between the analyte and the solid phase. For this compound, both reversed-phase and cation-exchange mechanisms can be exploited.
Detailed Research Findings:
Due to its lipophilic nature, this compound can be effectively retained on reversed-phase sorbents like C18 or polymeric materials. Polymeric sorbents are often preferred for the extraction of lipophilic compounds from aqueous matrices due to their higher capacity and resistance to dewetting. nih.gov The general steps for reversed-phase SPE involve conditioning the sorbent with a water-miscible organic solvent (e.g., methanol) followed by water, loading the aqueous sample, washing away interferences with a weak solvent mixture (e.g., water/methanol), and finally eluting the analyte with a stronger organic solvent (e.g., methanol (B129727), acetonitrile).
Alternatively, the basicity of the amine group allows for a cation-exchange SPE mechanism. In this approach, the sample is acidified to a pH where the amine is protonated (positively charged). It is then loaded onto a cation-exchange sorbent. After washing, the neutral analyte is recovered by eluting with a basic solvent or a solvent mixture containing a base like ammonium (B1175870) hydroxide.
Mixed-mode SPE sorbents, which combine both reversed-phase and ion-exchange functionalities, can offer enhanced selectivity for the extraction of basic, lipophilic compounds from complex matrices.
The following table outlines a potential SPE methodology for this compound based on established procedures for lipophilic and basic compounds.
| Parameter | Reversed-Phase SPE | Cation-Exchange SPE |
| Sorbent Type | Polymeric (e.g., Styrene-DVB) or C18 | Strong or Weak Cation Exchange |
| Sample Pre-treatment | Adjust pH to neutral or slightly basic | Adjust pH to < 4 to ensure protonation of the amine |
| Conditioning | Methanol, followed by water | Methanol, followed by acidified water |
| Sample Loading | Pass the sample through the cartridge | Pass the sample through the cartridge |
| Washing | Water/Methanol mixture to remove polar interferences | Acidified water, followed by methanol to remove non-polar interferences |
| Elution | Methanol, Acetonitrile, or Methylene Chloride | Methanolic Ammonia or other basic solvent mixture |
Future Research Trajectories and Interdisciplinary Opportunities
Development of Green Chemistry Approaches for Synthesis
The industrial synthesis of amines is increasingly scrutinized through the lens of green chemistry, aiming to reduce environmental impact and improve efficiency. The synthesis of N-(2-Ethylhexyl)cyclohexylamine, commonly proceeding via reductive amination of cyclohexanone (B45756) with 2-ethylhexylamine (B116587), is a prime candidate for such improvements. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Reductive amination is already considered a relatively green method as it can often be performed as a one-pot reaction, which minimizes waste by eliminating the need for intermediate purification steps. wikipedia.org
Future research can focus on several key areas to further enhance the green credentials of this synthesis:
Biocatalysis: A significant advancement would be the development of a biocatalytic route. Drawing parallels from the green synthesis of other esters like 2-ethylhexyl salicylate, which successfully uses immobilized lipases like Candida antarctica lipase (B570770) B (CALB) in solvent-free systems, a similar approach could be developed for this compound. acs.org Research into identifying or engineering specific imine reductases or other enzymes could enable the reaction to proceed under mild temperature and pressure conditions with high selectivity, drastically reducing energy consumption and by-product formation.
Alternative Energy Sources: Microwave-assisted synthesis represents another promising green alternative. Studies on related cyclohexylamine (B46788) derivatives have demonstrated that microwave irradiation can lead to excellent yields in significantly shorter reaction times compared to conventional heating methods. thermofisher.com Applying this technique to the synthesis of this compound could offer substantial savings in energy and time.
Greener Catalysts and Solvents: While catalytic hydrogenation is a common method for the reduction step, research into more sustainable catalysts is ongoing. organic-chemistry.org Exploring earth-abundant metal catalysts or recyclable catalytic systems could replace traditional platinum or palladium catalysts. organic-chemistry.org Furthermore, investigating the use of greener solvents or even solvent-free conditions, as demonstrated in other esterification processes, would further minimize the environmental footprint of the synthesis. acs.org
Advancements in Real-Time Spectroscopic Monitoring of Reactions
The optimization and control of the synthesis of this compound can be significantly enhanced by implementing Process Analytical Technology (PAT). mt.comwikipedia.orgnih.gov PAT utilizes in-line and on-line analytical tools to monitor critical process parameters in real-time, ensuring process stability and final product quality. wikipedia.orgnih.gov For the reductive amination process used to form this compound, real-time spectroscopic monitoring is particularly valuable. mt.com
The reaction involves the formation of a reactive and potentially unstable imine intermediate from cyclohexanone and 2-ethylhexylamine, which is then reduced to the final amine product. wikipedia.orgmt.com Monitoring this intermediate is challenging with traditional offline methods. mt.com
In-Situ FT-IR Spectroscopy: Techniques like ReactIR, a form of in-situ Fourier-Transform Infrared (FT-IR) spectroscopy, are exceptionally well-suited for this purpose. mt.combruker.com An immersion probe can be placed directly into the reactor to continuously collect spectra. youtube.comamericanpharmaceuticalreview.com This would allow researchers to track the reaction progress by monitoring the disappearance of the characteristic carbonyl (C=O) stretching band of the cyclohexanone reactant and the appearance and subsequent disappearance of the imine (C=N) band of the intermediate. mt.comresearchgate.net This provides precise data on reaction kinetics and helps to accurately determine the reaction endpoint, preventing over-hydrogenation and the formation of impurities. mt.com
Raman Spectroscopy: In-situ Raman spectroscopy offers a complementary method for real-time monitoring. americanpharmaceuticalreview.comaiche.orgintertek.com It is particularly effective for monitoring reactions in aqueous or suspension polymerization contexts due to the weak Raman scattering of water. acs.org The vinyl groups in monomers, for example, produce strong scattering signals that are easy to track. acs.org For imine synthesis, Raman spectroscopy can effectively monitor the kinetics by tracking key vibrational modes of the reactants and the imine intermediate. researchgate.netsemanticscholar.org This technique can provide critical information for process control, especially when dealing with low concentrations or chemistry that is difficult to monitor with offline methods. americanpharmaceuticalreview.comoxinst.com
By integrating these spectroscopic tools, the synthesis can be optimized for efficiency and safety, reducing cycle times and ensuring consistent product quality, which is a core goal of modern chemical manufacturing. mt.comamericanpharmaceuticalreview.com
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling predictive modeling and accelerating discovery. acs.org These computational tools can be applied to the synthesis of this compound to optimize reaction conditions and explore novel synthetic pathways.
Reaction Optimization: Predictive ML models can be developed to forecast the outcome of the reductive amination reaction under various conditions. oxinst.com By training a model on a large dataset of similar amination reactions, it could predict key performance indicators such as yield and purity for the synthesis of this compound based on input parameters like temperature, pressure, catalyst type, and solvent. acs.org This data-driven approach can significantly reduce the number of experiments needed to identify the optimal reaction conditions, saving time and resources. oxinst.com
Novel Synthesis Route Design: Generative AI models offer a more profound opportunity: the de novo design of synthetic routes. aiche.org Instead of just optimizing a known reaction, these models can be conceptualized to propose entirely new "recipes" for creating a target molecule. aiche.org For this compound, a generative model could analyze the structure and propose a multi-step synthesis from commercially available starting materials, potentially identifying pathways that are more efficient, cost-effective, or environmentally friendly than the standard reductive amination. aiche.org These AI-driven platforms represent a paradigm shift from iterative experimental discovery to targeted, computationally-guided synthesis.
Exploration of Novel Catalytic Transformations and Chiral Derivatizations
Future research can also extend beyond the synthesis of this compound to explore its potential as a building block for more complex molecules through novel chemical modifications. The molecule possesses two distinct chiral centers: one on the cyclohexane (B81311) ring (at the carbon bonded to nitrogen) and one in the side chain (at the 2-position of the ethylhexyl group). This stereochemical complexity opens up significant opportunities.
Stereoselective Synthesis and Novel Transformations: An important research trajectory is the development of stereoselective synthetic methods to produce specific stereoisomers of this compound. This could involve the use of chiral catalysts or auxiliaries during the reductive amination. Furthermore, the synthesized amine can serve as a scaffold for novel catalytic transformations. For instance, research could focus on the selective C-H activation of the cyclohexane ring or the ethylhexyl chain to introduce new functional groups, creating a library of novel derivatives with potentially unique properties. The use of photobiocatalysts could also open up unprecedented synthetic transformations under mild conditions. bruker.com
Chiral Derivatization and Analysis: In cases where a non-selective synthesis is performed, the resulting mixture of diastereomers and enantiomers requires separation and analysis. Chiral derivatization is a powerful technique for this purpose. This involves reacting the amine mixture with a chiral derivatizing agent, such as N-(4-nitrophenoxycarbonyl)-l-phenylalanine 2-methoxyethyl ester ((S)-NIFE), to convert the stereoisomers into diastereomeric derivatives. researchgate.net These derivatives can then be separated and quantified using standard chromatographic techniques like UPLC-MS/MS. researchgate.net This approach would allow for the isolation and characterization of individual stereoisomers of this compound, enabling studies into how their specific three-dimensional structures influence their physical and chemical properties. The study of polymers with chiral 2-ethylhexyl side chains has already shown that chirality can significantly influence molecular ordering and material properties, an area that could be explored for this smaller molecule as well. irdg.org
Q & A
What synthetic methodologies are commonly employed for N-(2-Ethylhexyl)cyclohexylamine, and how can competing reaction mechanisms be differentiated?
This compound is synthesized via nucleophilic substitution or addition-elimination mechanisms. For example, cyclohexylamine derivatives react with electrophilic agents like arylsulfonylphthalimides in acetonitrile, where the choice of solvent and amine structure influences the pathway (SN2 vs. addition-elimination). Kinetic studies, isotopic labeling, and computational modeling (e.g., DFT) are critical to distinguish mechanisms. Monitoring intermediates via NMR or mass spectrometry can validate proposed pathways . Industrial-scale synthesis often involves catalytic hydrogenation or reductive amination, but lab-scale protocols prioritize controlled conditions to minimize byproducts .
What analytical techniques are optimal for characterizing this compound’s purity and structural conformation?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including ¹H, ¹³C, and 2D-COSY) are essential for structural confirmation. Gas chromatography-mass spectrometry (GC-MS) quantifies purity, while differential scanning calorimetry (DSC) assesses thermal stability. NIST Standard Reference Data provides benchmark spectral libraries for cross-validation . For chiral analysis, circular dichroism (CD) or chiral HPLC with cyclodextrin-based columns can resolve enantiomers if present.
How do steric and electronic effects of the 2-ethylhexyl group influence reactivity in substitution reactions?
The 2-ethylhexyl group introduces steric hindrance, slowing bimolecular reactions (e.g., SN2) while favoring unimolecular pathways (e.g., SN1) or elimination. Electron-donating alkyl chains enhance nucleophilicity of the amine but may reduce solubility in polar solvents. Kinetic studies under varying temperatures and solvent polarities (e.g., acetonitrile vs. DMSO) isolate these effects. Computational tools like molecular dynamics simulations quantify steric parameters (e.g., Tolman cone angles) to predict reactivity trends .
What experimental designs are recommended to assess mutagenic potential, given conflicting data in existing studies?
Conflicting mutagenicity data (e.g., Ames test results in Salmonella typhimurium and E. coli) require rigorous dose-response analyses and metabolic activation (e.g., S9 liver homogenate). Test concentrations should span 0.05–10,000 µg/plate to capture thresholds for genotoxicity. Parallel assays in mammalian cells (e.g., micronucleus tests in CHO-K1 cells) improve cross-species relevance. Contradictions may arise from impurities (e.g., cyclohexanol byproducts) or assay-specific metabolic pathways, necessitating HPLC-purified samples and standardized protocols .
How can this compound be evaluated as a corrosion inhibitor in industrial alloys?
Electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measure corrosion rates in amine-containing solutions (e.g., morpholine, NaOH). Testing in deaerated environments at 25–80°C simulates boiler water conditions. Surface analysis via SEM-EDS or XPS identifies adsorption mechanisms (physisorption vs. chemisorption). Comparative studies with 17-4PH stainless steel and Stellite 6 alloys reveal substrate-specific inhibition efficiencies .
How should researchers resolve inconsistencies in carcinogenicity data for cyclohexylamine derivatives?
Inconsistent carcinogenicity results (e.g., rodent studies with variable tumor incidence) require meta-analyses of exposure duration, species-specific metabolism, and pharmacokinetic parameters (e.g., urinary excretion rates). Dose-ranging studies with cyclohexylamine metabolites (e.g., N-hydroxy derivatives) clarify bioactivation pathways. Collaborative databases like the EPA’s ToxCast integrate high-throughput screening data to prioritize follow-up assays .
What safety protocols are critical for handling this compound in laboratory settings?
Use fume hoods, nitrile gloves, and chemical-resistant aprons. Storage under inert gas (N₂/Ar) prevents oxidation. Degradation products (e.g., nitroso compounds) require periodic GC-MS monitoring. Emergency protocols must address acute toxicity (LD₅₀: 150–300 mg/kg in rodents) and potential neurotoxic effects. Institutional guidelines (e.g., OSHA PEL) and SDS updates from suppliers like TCI America ensure compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
